molecular formula C24H19Cl2NO4 B13626112 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid

Cat. No.: B13626112
M. Wt: 456.3 g/mol
InChI Key: SGDNJQVPUTXLPT-JOCHJYFZSA-N
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Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a dichlorophenyl group. It is often used in the synthesis of peptides and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid typically involves multiple steps. One common method starts with the commercially available N-((9H-Fluoren-9-yl)methoxy)carbonyl-protected (Fmoc) α-amino acids. The Arndt-Eistert protocol is often employed, which involves the homologation of these α-amino acids to produce enantiomerically pure β-amino acids . This process is efficient and yields high-purity products.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar protocols to those used in laboratory settings, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium hydroxide in tetrahydrofuran.

    Reduction: Piperidine in a suitable solvent.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products

    Oxidation: Fluorenones.

    Reduction: Deprotected amino acids.

    Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino acid during synthesis, preventing unwanted reactions. Upon deprotection, the amino acid can interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid: The enantiomer of the compound , with similar properties but different stereochemistry.

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Lacks the dichloro substitution, leading to different reactivity and applications.

Uniqueness

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the dichlorophenyl group, in particular, enhances its potential for various chemical transformations and applications.

Properties

Molecular Formula

C24H19Cl2NO4

Molecular Weight

456.3 g/mol

IUPAC Name

(3R)-3-(3,4-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H19Cl2NO4/c25-20-10-9-14(11-21(20)26)22(12-23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1

InChI Key

SGDNJQVPUTXLPT-JOCHJYFZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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